molecular formula C20H28O6S B12763895 9alpha,11alpha,15alpha-Trihydroxy-16-(3-thienyloxy)-17,18,19,20-tetranor-5Z,13E-prostadienoic acid CAS No. 62251-61-0

9alpha,11alpha,15alpha-Trihydroxy-16-(3-thienyloxy)-17,18,19,20-tetranor-5Z,13E-prostadienoic acid

Katalognummer: B12763895
CAS-Nummer: 62251-61-0
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: FYBFDIIAPRHIQS-KKBLUXBBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tiaprost is synthesized through a series of chemical reactions that involve the modification of prostaglandin F2αThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the chemical transformations .

Industrial Production Methods

Industrial production of Tiaprost involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tiaprost undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Tiaprost can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Wissenschaftliche Forschungsanwendungen

Tiaprost has a wide range of scientific research applications, including:

Wirkmechanismus

Tiaprost exerts its effects by binding to prostaglandin receptors, specifically the FP receptor. This binding triggers a cascade of intracellular events that lead to luteolysis, the breakdown of the corpus luteum. The molecular targets involved in this process include various enzymes and signaling molecules that regulate reproductive functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Tiaprost

Tiaprost is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other prostaglandin analogues.

Eigenschaften

CAS-Nummer

62251-61-0

Molekularformel

C20H28O6S

Molekulargewicht

396.5 g/mol

IUPAC-Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14-,16-,17-,18+,19-/m1/s1

InChI-Schlüssel

FYBFDIIAPRHIQS-KKBLUXBBSA-N

Isomerische SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CSC=C2)O)C/C=C\CCCC(=O)O)O

Kanonische SMILES

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.